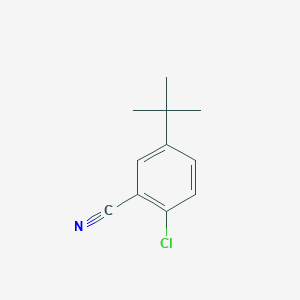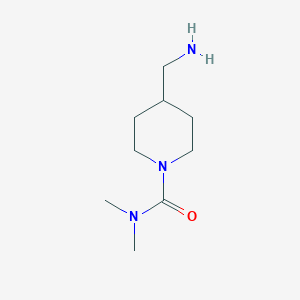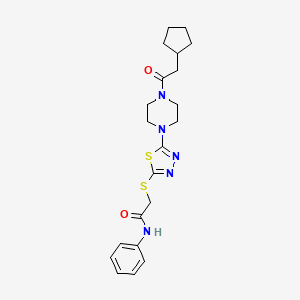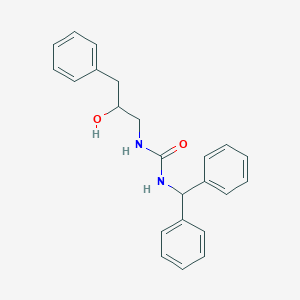![molecular formula C29H26FN5O2 B2560144 N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide CAS No. 922045-03-2](/img/structure/B2560144.png)
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are associated with various biological activities and are of great interest in the field of organic synthesis . This specific compound has a complex structure that includes a fluorobenzyl group and a diphenylpropanamide moiety .
Molecular Structure Analysis
The molecular formula of the compound is C18H20FN5O3 . It has a complex structure that includes a fluorobenzyl group and a diphenylpropanamide moiety . More detailed structural analysis would require additional information such as crystallographic data.
Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a molar refractivity of 97.7±0.5 cm3, and a polar surface area of 89 Å2 . It has 8 hydrogen bond acceptors and 1 hydrogen bond donor . The compound’s LogP value is 0.53, indicating its lipophilicity .
Applications De Recherche Scientifique
1. Antituberculosis Activity
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide and its analogs have shown potential in antituberculosis research. For example, a compound closely related to this chemical, with a fluoro-benzyl group, exhibited significant inhibitory activity against Mycobacterium tuberculosis DNA gyrase and Mycobacterium smegmatis GyrB ATPase, indicating its potential as an antituberculosis agent (Jeankumar et al., 2013).
2. Anticancer Properties
Compounds structurally related to N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide have been researched for their anticancer properties. A study found that derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which share a similar structural framework, displayed cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7 (Rahmouni et al., 2016).
3. Imaging Applications in Medical Diagnosis
Derivatives of pyrazolo[1,5-a]pyrimidine, closely related to the queried compound, have been used in the development of imaging agents. These agents, particularly those labeled with fluorine-18, have been evaluated for their potential in tumor imaging using positron emission tomography, a technique critical in cancer diagnosis and treatment planning (Xu et al., 2012).
4. Neuroinflammatory and Neurodegenerative Disease Research
Compounds within the pyrazolo[1,5-a]pyrimidine class have been studied for their binding potential to the translocator protein 18 kDa (TSPO). TSPO is recognized as a biomarker for neuroinflammatory processes, and these studies contribute to understanding and potentially treating neurodegenerative disorders (Damont et al., 2015).
5. HIV Research
A structurally related compound, identified as an HIV integrase inhibitor, has been studied for its potential in treating HIV. Its crystalline structure, including the fluorobenzyl group, has been characterized, contributing to the development of HIV treatments (Yamuna et al., 2013).
Mécanisme D'action
Target of Action
The primary target of N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide is neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that produces nitric oxide, a signaling molecule involved in various physiological processes, including neurotransmission .
Mode of Action
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide interacts with nNOS by binding to its active site . This interaction inhibits the enzyme’s activity, reducing the production of nitric oxide .
Biochemical Pathways
The inhibition of nNOS by N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide affects the nitric oxide signaling pathway . Reduced nitric oxide levels can influence various downstream effects, including changes in neurotransmission and other cellular processes .
Pharmacokinetics
Similar compounds have shown good permeability and low efflux in caco-2 assays, suggesting potential oral bioavailability . Furthermore, modifications to the compound’s structure have minimized undesirable inhibition of cytochrome P450s from human liver microsomes .
Result of Action
The molecular and cellular effects of N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide’s action are largely dependent on its inhibition of nNOS. By reducing nitric oxide production, it can influence various cellular processes, potentially leading to therapeutic effects .
Propriétés
IUPAC Name |
N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN5O2/c30-24-13-7-8-21(16-24)19-34-20-32-28-26(29(34)37)18-33-35(28)15-14-31-27(36)17-25(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1-13,16,18,20,25H,14-15,17,19H2,(H,31,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYVIVJCDRWFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-isopropyl-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrobromide](/img/structure/B2560070.png)
![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2560071.png)
![N-(2,4-dimethylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2560072.png)




![1-([2,3'-bipyridin]-4-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2560083.png)
